Home > Products > Screening Compounds P144336 > Taltobulin hydrochloride
Taltobulin hydrochloride -

Taltobulin hydrochloride

Catalog Number: EVT-256387
CAS Number:
Molecular Formula: C27H44ClN3O4
Molecular Weight: 510.11
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Taltobulin hydrochloride is an analogue of Hemiasterlin; potent tubulin inhibitor; ADCs cytotoxin. in vitro: HTI-286 significantly inhibits proliferation of all three hepatic tumor cell lines (mean IC50 = 2 nmol/L +/- 1 nmol/L). Interestingly, no decrease in viable primary human hepatocytes (PHH) was detected under HTI-286 exposure. In all cell lines tested, HTI-286 is a potent inhibitor of proliferation and induced marked increases in apoptosis. Despite similar transcriptomic changes regarding cell death and cell cycle regulating genes after exposure to HTI-286 or docetaxel, array analysis revealed distinct molecular signatures for both compounds. in vivo: Intravenous administration of HTI-286 significantly inhibits tumor growth in vivo (rat allograft model) . HTI-286 significantly inhibits growth of PC-3 and LNCaP xenografts and retained potency in PC-3dR tumors. Simultaneous castration plus HTI-286 therapy is superior to sequential treatment in the LNCaP model.
Source and Classification

Taltobulin is derived from hemiasterlin, which is a natural product isolated from marine sponges. The classification of taltobulin falls under microtubule inhibitors, a category of compounds that interfere with the polymerization of tubulin, a key protein in cell division. This property makes taltobulin a subject of interest in cancer therapy research .

Synthesis Analysis

Methods and Technical Details

  1. Initial Precursors: The synthesis begins with readily available starting materials such as methyl (1H-indol-3-yl)acetate.
  2. Key Reactions:
    • Trimethylation followed by reduction using diisobutylaluminum hydride (DIBAL-H).
    • Oxidation to convert alcohol intermediates to aldehydes.
    • The Ugi reaction combines isonitriles and aldehydes with amines to form the desired product.
  3. Final Steps: Hydrolysis and further modifications yield taltobulin and its epimers .
Molecular Structure Analysis

Structure and Data

The molecular formula of taltobulin hydrochloride is C28H38ClN3O5C_{28}H_{38}ClN_{3}O_{5}, with a molecular weight of approximately 473.65 g/mol. The structure features multiple chiral centers that contribute to its biological activity.

  • Structural Characteristics: Taltobulin contains an aromatic ring system and several functional groups that enhance its interaction with tubulin .
  • Conformational Analysis: Computational studies have confirmed the stereochemistry of taltobulin, which is crucial for its binding affinity to microtubules .
Chemical Reactions Analysis

Reactions and Technical Details

Taltobulin undergoes several significant reactions relevant to its mechanism of action:

  1. Inhibition of Tubulin Polymerization: Taltobulin binds to tubulin dimers, preventing their assembly into microtubules.
  2. Disruption of Microtubule Organization: In cellular contexts, taltobulin alters the normal organization of microtubules, leading to mitotic arrest.
  3. Induction of Apoptosis: The disruption in microtubule dynamics triggers apoptotic pathways within cancer cells .
Mechanism of Action

Process and Data

The mechanism by which taltobulin exerts its effects involves several critical processes:

  1. Binding to Tubulin: Taltobulin binds to the β-tubulin subunit within the microtubule structure.
  2. Prevention of Polymerization: By binding tubulin dimers, it inhibits their polymerization into microtubules, thus disrupting normal cell division.
  3. Cell Cycle Arrest: This inhibition results in G2/M phase arrest in the cell cycle, preventing cancer cells from proliferating.
  4. Apoptosis Induction: Prolonged disruption leads to cellular stress responses culminating in apoptosis through pathways involving caspases .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Taltobulin hydrochloride exhibits several notable physical and chemical properties:

Relevant data indicates that taltobulin maintains high potency across various formulations used in research settings .

Applications

Scientific Uses

Taltobulin hydrochloride is primarily utilized in cancer research due to its potent antitumor activity:

  • Antibody-Drug Conjugates (ADCs): Taltobulin serves as a cytotoxic payload in ADCs designed for targeted cancer therapies .
  • In Vitro Studies: It is used extensively in laboratory settings to study microtubule dynamics and cell cycle regulation.
  • In Vivo Efficacy Testing: Animal models have demonstrated its effectiveness in inhibiting tumor growth across multiple cancer types .

Taltobulin hydrochloride represents a promising compound in ongoing research aimed at developing new therapeutic strategies for cancer treatment.

Introduction to Taltobulin Hydrochloride as a Novel Antimitotic Agent

Historical Context and Discovery of Hemiasterlin Analogues

Taltobulin hydrochloride (HTI-286) originated from the systematic exploration of marine-derived antimitotic agents, specifically as a synthetic analogue of the tripeptide hemiasterlin. Hemiasterlin was first isolated in the 1990s from the marine sponges Hemiastrella minor and Auletta cf. constricta inhabiting South African and Indonesian waters. This natural product demonstrated potent cytotoxicity (IC₅₀ values in the nanomolar range) through a unique mechanism of tubulin depolymerization, distinct from vinca alkaloids or taxanes [1] [8]. Initial pharmacological characterization revealed hemiasterlin’s ability to inhibit microtubule polymerization by binding to the vinca domain on β-tubulin, thereby inducing mitotic arrest and apoptosis in cancer cells [2] [8]. However, the structural complexity of natural hemiasterlin—featuring heavily modified amino acid residues including a C-terminal vinyl-isopropyl moiety—posed significant challenges for large-scale production and clinical translation [2] [8].

Table 1: Key Milestones in Hemiasterlin Analogue Development

YearDevelopment StageSignificance
1994Hemiasterlin isolationDiscovery from marine sponges; nanomolar cytotoxicity against tumor cells
1999Total synthesis achievedEnabled SAR studies and structural simplification efforts
2001Taltobulin (HTI-286) designSynthetic analogue with phenyl-substituted A-fragment retaining potency
2005Phase I clinical trials initiatedDemonstrated activity in solid tumors including NSCLC

Structure-activity relationship (SAR) studies identified the critical pharmacophores: 1) The N-terminal fragment (A) tolerated aromatic substitutions, 2) The middle tert-leucine residue (B) was essential for hydrophobic interactions with tubulin, and 3) The C-terminal vinyl-isopropyl moiety (C) conferred conformational rigidity [2]. Computational modeling later confirmed that replacing the 3-substituted indole ring in natural hemiasterlin with a phenyl group maintained the bent backbone conformation required for tubulin binding while improving synthetic accessibility [2] [8]. This discovery directly enabled the rational design of taltobulin hydrochloride.

Rationale for Synthetic Development of Taltobulin Hydrochloride

The development of taltobulin hydrochloride addressed three critical limitations of natural hemiasterlin: supply sustainability, pharmacokinetic stability, and structural complexity. Harvesting marine sponges for hemiasterlin extraction was ecologically unsustainable and yielded minute quantities (<1 mg/kg biomass) insufficient for clinical development [1] [8]. Total synthesis routes for natural hemiasterlin required over 20 steps with low overall yields (<5%), primarily due to stereochemical challenges in constructing the C-terminal vinyl-isopropyl fragment [2] [8]. Taltobulin’s design strategically replaced the labile 3-bromoindole moiety with a synthetically accessible benzyl group, significantly streamlining production while preserving antimitotic activity [8].

Table 2: Structural and Pharmacokinetic Comparison: Natural Hemiasterlin vs. Taltobulin

PropertyNatural HemiasterlinTaltobulin Hydrochloride
Molecular FormulaC₃₄H₅₄ClN₃O₄ (original form)C₂₇H₄₄ClN₃O₄
Molecular Weight~620 Da510.11 Da
Key Structural Feature3-Bromoindole (A-fragment)Phenyl group (A-fragment)
Synthetic Steps>20 steps<10 steps
P-gp SubstrateYesNo
SolubilityLow (organic solvents)High (33.33 mg/mL in H₂O)

Crucially, taltobulin maintained the critical pharmacophores necessary for tubulin binding: 1) The gem-dimethyl group on the A-fragment for hydrophobic interactions with β-tubulin, 2) The tert-butyl group on the B-fragment for complementary pocket binding, and 3) The carboxylic acid terminus for hydrogen bonding with β-Asn186 [2] [4]. Molecular dynamics simulations confirmed that taltobulin’s modified A-fragment still positioned the phenyl ring optimally for π-stacking interactions within the vinca domain, explaining its retained potency despite structural simplification [2]. The hydrochloride salt formulation further enhanced aqueous solubility (33.33 mg/mL in water) compared to the hydrophobic natural compound, improving bioavailability for intravenous administration [4] [10].

Role in Addressing Multidrug Resistance in Oncology

Taltobulin hydrochloride represents a strategic solution to multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1). Conventional antimitotics like paclitaxel, vincristine, and doxorubicin are P-gp substrates, leading to their active efflux from cancer cells and reduced intracellular concentrations [6] [9]. In contrast, taltobulin demonstrates P-gp-independent cytotoxicity, maintaining nanomolar potency against MDR-positive tumor cell lines that exhibit >100-fold resistance to other antimitotics [3] [4].

Mechanistically, taltobulin circumvents P-gp recognition due to its reduced molecular weight (510.11 Da) and modified hydrophobic domains that prevent interaction with the transporter’s substrate-binding pocket [4] [8]. Experimental evidence shows that:

  • Taltobulin inhibits purified tubulin polymerization with IC₅₀ values of 2–3 μM, comparable to vinblastine [4]
  • It retains full cytotoxicity (IC₅₀ 0.2–7.3 nM) against 18 tumor cell lines overexpressing P-gp, including leukemia (CCRF-CEM), colon (HCT-15), and breast (MCF-7) models [4] [10]
  • In vivo, taltobulin (1.6 mg/kg IV) inhibits growth of P-gp-overexpressing xenografts (KB-8-5 epidermoid) by 84% compared to vehicle controls [4]

Beyond P-gp evasion, taltobulin overcomes FGF1/FGFR1-mediated resistance pathways. Recent studies demonstrate that cancer cells exposed to taltobulin develop resistance through upregulation of fibroblast growth factor receptor 1 (FGFR1) and cyclin D1. Combining taltobulin with FGFR1 inhibitors (e.g., BGJ398) or FGF ligand traps (e.g., FP-1039) prevents this adaptive resistance, suggesting synergistic therapeutic strategies [5]. This dual capacity—evading efflux pumps and overcoming survival pathway upregulation—positions taltobulin as a promising agent for MDR oncology indications.

Table 3: Resistance Profile Comparison of Antimitotic Agents

AgentP-gp SubstrateResistance in FGFR1+ CellsTarget Tubulin DomainMDR Reversal Potential
Taltobulin HClNoModerate*Vinca siteHigh
PaclitaxelYesHighTaxane siteLow
VinblastineYesHighVinca siteLow
HemiasterlinYesNot studiedVinca siteModerate
*Taltobulin resistance can be prevented with FGFR1 inhibitors [5]

Properties

Product Name

Taltobulin hydrochloride

Molecular Formula

C27H44ClN3O4

Molecular Weight

510.11

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.